Phenyl(pyridin-2-yl)methanone hydrochloride

Catalog No.
S12976353
CAS No.
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl(pyridin-2-yl)methanone hydrochloride

Product Name

Phenyl(pyridin-2-yl)methanone hydrochloride

IUPAC Name

phenyl(pyridin-2-yl)methanone;hydrochloride

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H9NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9H;1H

InChI Key

KPRSCZGUENNPIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=N2.Cl

Phenyl(pyridin-2-yl)methanone hydrochloride, also known as 2-benzoylpyridine, is an organic compound with the molecular formula C12H9NOC_{12}H_{9}NO and a molecular weight of 183.21 g/mol. It is characterized by a phenyl group attached to a pyridin-2-yl methanone structure, featuring a carbonyl group adjacent to a pyridine ring. This compound is notable for its role in various

, including:

  • Acylation Reactions: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or esters, respectively.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity .

Phenyl(pyridin-2-yl)methanone hydrochloride exhibits a range of biological activities:

  • Antihistaminic Properties: It has been identified as a precursor for antihistamine drugs, which are used to treat allergic reactions.
  • CYP Inhibition: Studies indicate that it may inhibit certain cytochrome P450 enzymes, affecting drug metabolism .
  • Potential Antimicrobial Activity: Some derivatives of this compound have shown promise in antimicrobial applications, although further research is needed to confirm these effects.

The biological significance of this compound makes it a subject of interest in medicinal chemistry .

Phenyl(pyridin-2-yl)methanone hydrochloride can be synthesized through several methods:

  • Condensation Reaction: The reaction between phenylacetone and pyridine under acidic conditions can yield phenyl(pyridin-2-yl)methanone.
    text
    C6H5COCH3 + C5H5N → C12H9NO + H2O
  • Reflux Method: Heating phenylacetaldehyde with pyridine in the presence of a catalyst leads to the formation of the desired compound.
  • Using Benzoyl Chloride: Benzoyl chloride can react with pyridine to produce phenyl(pyridin-2-yl)methanone, followed by hydrochlorination to yield the hydrochloride salt.

These methods highlight the versatility in synthesizing this compound for various applications .

Phenyl(pyridin-2-yl)methanone hydrochloride is utilized in several fields:

  • Pharmaceutical Industry: As an intermediate in synthesizing antihistamines and other therapeutic agents.
  • Analytical Chemistry: Used as a reference standard for quality control and analytical testing.
  • Research: Investigated for its potential pharmacological properties and applications in drug development.

Its diverse applications underscore its importance in both industrial and research settings .

Research on the interactions of phenyl(pyridin-2-yl)methanone hydrochloride reveals its potential effects on various biological systems:

  • Drug Metabolism Studies: Investigations into how this compound interacts with cytochrome P450 enzymes provide insights into its role in drug metabolism and potential drug-drug interactions.
  • Binding Studies: Studies examining its binding affinity to different receptors contribute to understanding its pharmacological profile.

These interaction studies are crucial for evaluating safety and efficacy in therapeutic applications .

Phenyl(pyridin-2-yl)methanone hydrochloride shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Di(pyridin-2-yl)methanone19437-26-40.96Contains two pyridine rings; used in similar applications.
3-Oxo-3-(pyridin-2-yl)propanenitrile54123-21-60.88Features a nitrile group; used in synthetic chemistry.
1-(5-Methylpyridin-2-yl)ethanone5308-63-40.88Methyl substitution alters biological activity; used in pharmaceuticals.
1-(4-Methylpyridin-2-yl)ethanone59576-26-00.88Similar structure but different methyl substitution; potential different activity profile.

The uniqueness of phenyl(pyridin-2-yl)methanone hydrochloride lies in its specific structural arrangement, which influences its reactivity and biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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